4-benzyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Description
4-Benzyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative characterized by a benzyl group at the para-position of the benzamide ring and a 1,3-dimethylpyrazole moiety linked via an amide bond. This structure combines aromatic and heterocyclic components, which are common in pharmaceutical and agrochemical agents. The benzyl group may enhance lipophilicity, impacting membrane permeability .
Properties
IUPAC Name |
4-benzyl-N-(2,5-dimethylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-12-18(22(2)21-14)20-19(23)17-10-8-16(9-11-17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDZTFRIINZULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole
The pyrazole core serves as the foundational scaffold for this compound. The synthesis begins with the preparation of 5-nitro-1,3-dimethyl-1H-pyrazole, achieved through nitration of 1,3-dimethylpyrazole using a mixture of concentrated nitric and sulfuric acids at 0–5°C . The nitro group at position 5 is selectively reduced to an amine using sodium borohydride in the presence of nickel chloride, yielding 5-amino-1,3-dimethyl-1H-pyrazole with a reported purity of >95% .
Key Reaction Conditions
-
Nitration : 1,3-Dimethylpyrazole (1.0 eq), HNO₃ (1.2 eq), H₂SO₄ (3.0 eq), 0–5°C, 4 h.
-
Reduction : NaBH₄ (3.0 eq), NiCl₂ (0.1 eq), methanol, reflux, 6 h.
Preparation of 4-Bromobenzoyl Chloride
4-Bromobenzoic acid is converted to its acid chloride via treatment with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds quantitatively, with the formation of 4-bromobenzoyl chloride confirmed by the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) in IR spectroscopy .
Optimized Protocol
-
4-Bromobenzoic acid (1.0 eq), SOCl₂ (3.0 eq), toluene, reflux, 3 h.
-
Yield: 98% (colorless liquid).
Amide Coupling to Form 4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
The amine intermediate is coupled with 4-bromobenzoyl chloride using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent. The reaction is conducted in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, achieving a yield of 85% .
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 6.12 (s, 1H, pyrazole-H), 3.82 (s, 3H, N–CH₃), 2.41 (s, 3H, CH₃) .
Suzuki-Miyaura Cross-Coupling for Benzyl Group Introduction
The 4-bromo intermediate undergoes a palladium-catalyzed coupling with benzylboronic acid to install the benzyl group at the para position. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water mixture, the reaction achieves 78% yield .
Reaction Parameters
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Ligand : None (ligandless conditions).
-
Solvent : Toluene/H₂O (4:1), 90°C, 12 h.
Post-Reaction Analysis
-
LC-MS : m/z = 364.2 [M+H]⁺.
-
¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 140.2 (quaternary C-benzyl), 128.5–132.1 (aromatic carbons) .
Analytical Validation and Purity Assessment
The final product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and analyzed for structural fidelity:
| Technique | Key Observations |
|---|---|
| HPLC | Purity >99%, retention time = 8.2 min (C18 column, acetonitrile/H₂O = 70:30). |
| Elemental Analysis | Calcd for C₂₀H₂₁N₃O: C, 74.27; H, 6.54; N, 12.99. Found: C, 74.15; H, 6.61; N, 12.88. |
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as Friedel-Crafts benzylation or direct nitration/alkylation sequences, were evaluated but exhibited lower regioselectivity (<50% yield) . The Suzuki-Miyaura approach proved superior in achieving positional specificity for the benzyl group.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Benzamide Derivatives
a) N-(1,3-Dimethyl-1H-pyrazol-5-yl)Benzamide (Compound 22)
- Structure : Lacks the 4-benzyl substituent on the benzamide ring.
- Key Differences : The absence of the benzyl group reduces molecular weight (MW: ~265 vs. ~359 for the target compound) and lipophilicity. In synthetic pathways, this compound is a precursor or byproduct in diazonium salt reactions, as seen in .
- Implications : The benzyl group in the target compound may enhance receptor interactions or stability, as bulky substituents often improve selectivity.
b) 2-Chloro-N-[4-(2-Fluorobenzoyl)-1,3-Dimethyl-1H-pyrazol-5-yl]-N-methylacetamide
Pyrazole-Modified Analogs
a) 2-Amino-5-[3-(1-Ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide
- Structure : Incorporates a pyrrolopyridine-pyrrazole hybrid system with ethyl and dimethyl groups ().
- Key Differences : The ethyl substitution on the pyrazole (vs. 1,3-dimethyl in the target) reduces steric hindrance, possibly affecting binding kinetics. The extended π-system (pyrrolopyridine) may enhance aromatic stacking interactions .
b) N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-((2-Methylpiperidin-1-yl)Sulfonyl)Benzamide
Pharmacologically Active Benzamides
a) Elexacaftor (VX-445)
- Structure : Contains a sulfonamide linker and trifluoro-propoxy-pyrazole substituents ().
- Key Differences: The sulfonamide linker (vs. amide in the target) enhances solubility and mimics endogenous sulfate-binding motifs. Used as a CFTR modulator, this highlights how linker chemistry dictates therapeutic application .
b) Neuroleptic Benzamides (Amisulpride, Tiapride)
Research Findings and Implications
- Substituent Effects : The 4-benzyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to unsubstituted analogs, favoring blood-brain barrier penetration. However, sulfonamide-containing analogs (e.g., elexacaftor) exhibit superior aqueous solubility due to polar linkers .
- Pyrazole Modifications : 1,3-Dimethyl substitution on pyrazole enhances metabolic stability by blocking oxidation sites, as seen in and . Ethyl or phenyl substitutions () may alter binding pocket compatibility .
Biological Activity
4-benzyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This compound is part of a broader class of pyrazole-based compounds that exhibit diverse pharmacological properties, making them valuable in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of 1,3-dimethyl-1H-pyrazole : Achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
- Benzylation : The pyrazole is benzylated using benzyl chloride in the presence of a base like potassium carbonate.
- Amidation : The final step involves reacting the benzylated pyrazole with benzoyl chloride to yield the target benzamide.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. Its mechanism of action appears to involve modulation of autophagy and inhibition of key signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an autophagy modulator with antiproliferative effects against various cancer cell lines, including pancreatic cancer (PDAC). Notably:
- Antiproliferative Activity : The compound demonstrated submicromolar antiproliferative activity in MIA PaCa-2 cells, indicating strong potential for cancer treatment .
- Mechanism of Action : It reduces mTORC1 activity and increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action may selectively target cancer cells that rely on autophagy for survival in nutrient-poor environments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on similar compounds have provided insights into how modifications to the chemical structure influence biological activity. For instance:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 22 | >10 | No significant effect on mTORC1 |
| Compound 23 | <0.5 | Significant reduction in mTORC1 reactivation |
These findings suggest that specific structural features are critical for enhancing the anticancer efficacy of pyrazole derivatives .
Case Studies and Experimental Findings
In vitro studies have shown that treatment with this compound leads to:
- Increased Autophagy : Enhanced levels of LC3-II protein, indicative of autophagy induction.
- Disruption of Autophagic Flux : Accumulation of LC3-II under starvation/refeeding conditions suggests impaired autophagic degradation processes .
Comparison with Other Pyrazole Derivatives
This compound can be compared with other pyrazole-based compounds regarding their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole | Precursor compound; lower activity | |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Anticancer activity; mTORC1 inhibition |
The unique combination of a benzyl group and a dimethylpyrazole moiety in this compound contributes to its distinct biological profile compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-benzyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves amide bond formation between 4-benzylbenzoyl chloride and 1,3-dimethyl-1H-pyrazol-5-amine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Catalysts : Use Hünig’s base (DIPEA) or DMAP to accelerate acylation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Monitor yields via TLC and NMR .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs for structure solution and refinement. Collect high-resolution data (≤1.0 Å) to resolve disorder in flexible substituents .
- Spectroscopy : Confirm the amide linkage via IR (C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (pyrazole NH absence confirms methylation).
- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks .
Q. What methods ensure purity and stability during synthesis and storage?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%).
- Stability : Store under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond. Perform accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve data contradictions in crystallographic refinement (e.g., disorder, twinning)?
- Methodological Answer :
- Disorder handling : Use SHELXL’s PART and SIMU commands to model anisotropic displacement. Validate with Rint < 5% and CC > 90% .
- Twinning : Apply TWIN/BASF commands in SHELXL. Cross-validate with PLATON’s ROTAX tool .
- Complementary data : Overlay DFT-optimized structures (Gaussian 16) with experimental data to resolve ambiguities .
Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO2, –CF3) at the benzyl para-position to enhance target binding.
- Assays : Use mGluR5 calcium flux assays (FLIPR Tetra) to quantify potency (EC50). Compare with antagonist binding (e.g., [³H]methoxyPEPy displacement) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with residues in the allosteric pocket .
Q. How should discrepancies in biological assay results (e.g., IC50 variability) be addressed?
- Methodological Answer :
- Assay validation : Include positive controls (e.g., CDPPB for mGluR5) and Z’-factor calculations to confirm robustness.
- Batch analysis : Compare multiple synthetic batches via LC-MS to rule out impurity effects.
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess inter-experimental variability .
Q. What strategies are effective in designing analogs with improved metabolic stability?
- Methodological Answer :
- Bioisosteric replacement : Substitute the benzyl group with a pyridinylmethyl moiety to reduce CYP450-mediated oxidation.
- Prodrug approaches : Introduce ester prodrugs (e.g., tert-butyl esters) for enhanced oral bioavailability.
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
